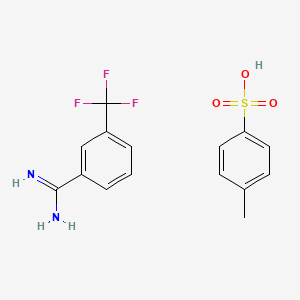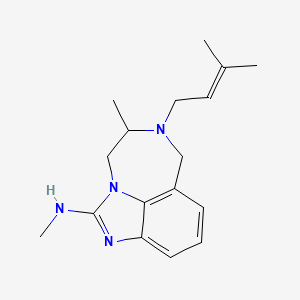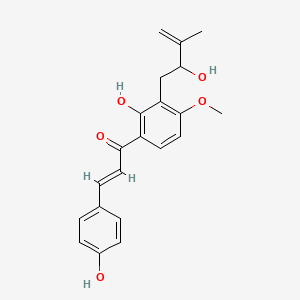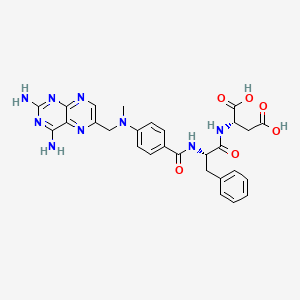
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The unique structure of this compound, which includes a pteridine ring, a benzoyl group, and a phenylalanine residue, makes it a subject of interest in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid. The pteridine ring is then introduced through a series of condensation reactions. The benzoyl group is added via acylation, and the phenylalanine residue is incorporated through peptide coupling reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of the compound. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- undergoes various chemical reactions, including:
Oxidation: The pteridine ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the pteridine ring.
Substitution: The benzoyl and phenylalanine residues can be substituted with other functional groups to create analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized pteridine derivatives, reduced analogs with modified functional groups, and substituted compounds with different benzoyl or phenylalanine residues .
科学的研究の応用
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme function and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and proteins, modulating their activity. The benzoyl and phenylalanine residues contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- Aspartic acid, N-(4-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, L-
- Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
Uniqueness
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is unique due to its specific combination of functional groups and residues. The presence of the pteridine ring, benzoyl group, and phenylalanine residue in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
82144-24-9 |
|---|---|
分子式 |
C28H29N9O6 |
分子量 |
587.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H29N9O6/c1-37(14-17-13-31-24-22(32-17)23(29)35-28(30)36-24)18-9-7-16(8-10-18)25(40)33-19(11-15-5-3-2-4-6-15)26(41)34-20(27(42)43)12-21(38)39/h2-10,13,19-20H,11-12,14H2,1H3,(H,33,40)(H,34,41)(H,38,39)(H,42,43)(H4,29,30,31,35,36)/t19-,20-/m0/s1 |
InChIキー |
GMYPIYQGJCTFAM-PMACEKPBSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


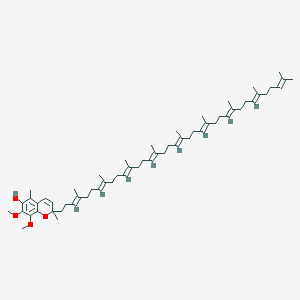
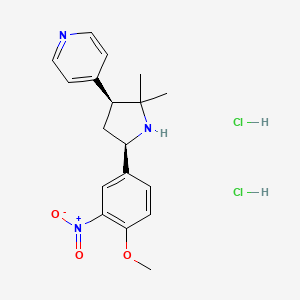
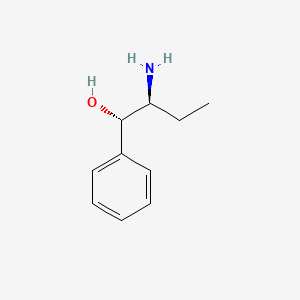
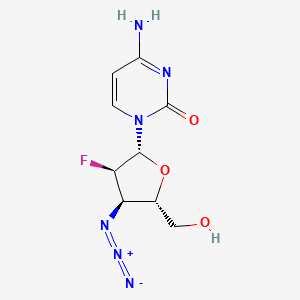
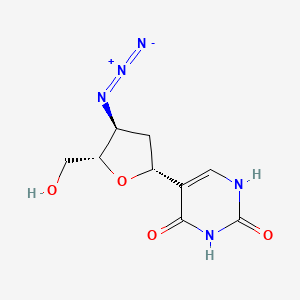
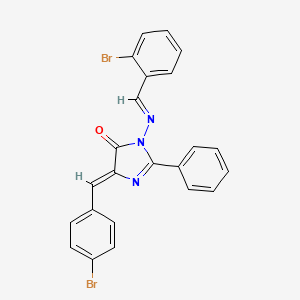
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
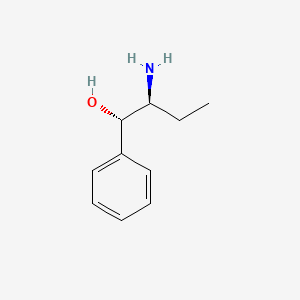
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
